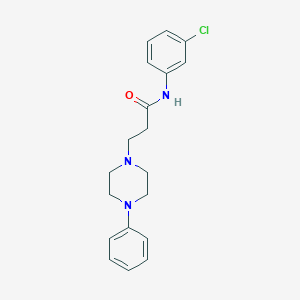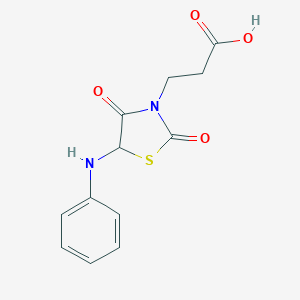
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use as a research tool in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important processes, including learning, memory, and synaptic plasticity. By blocking these receptors, CPP can be used to study the role of NMDA receptors in these processes.
作用机制
As mentioned earlier, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a non-competitive NMDA receptor antagonist. This means that it binds to the receptor in a way that is different from the binding of the neurotransmitter glutamate, which normally activates the receptor. By binding to the receptor, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide blocks the activity of the receptor and prevents the influx of calcium ions into the cell. This, in turn, prevents the activation of various downstream signaling pathways that are involved in synaptic plasticity and other processes.
Biochemical and physiological effects:
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to reduce the release of dopamine in the brain, which is thought to be involved in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to reduce the activity of certain enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it is a highly specific antagonist of NMDA receptors. This means that it can be used to study the role of these receptors in various processes without affecting other neurotransmitter systems. However, one limitation of using N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is that it can be toxic to cells at high concentrations. Therefore, it is important to use N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide at appropriate concentrations in order to avoid cell damage.
未来方向
There are many potential future directions for research involving N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of research is the development of new compounds that are similar to N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide but have improved pharmacological properties. For example, researchers could develop compounds that are more potent or have a longer half-life in the body. Another area of research is the use of N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide in combination with other drugs or therapies. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be used in combination with cognitive-behavioral therapy to treat addiction or with other drugs to treat neurological disorders. Finally, researchers could continue to study the role of NMDA receptors in various processes in order to gain a better understanding of their function and potential therapeutic applications.
合成方法
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-phenylpiperazine, followed by the addition of 3-chloropropanoic acid. The resulting product is then purified using column chromatography.
科学研究应用
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used extensively in scientific research to study the role of NMDA receptors in various processes. For example, N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been used to study the role of NMDA receptors in learning and memory, as well as in the development of addiction. N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
属性
分子式 |
C19H22ClN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-16-5-4-6-17(15-16)21-19(24)9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
InChI 键 |
VRUACYYLBNMQIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)


![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)

![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)